

A Comprehensive Review of Benidipine Analogues: Synthesis, Pharmacology, and Therapeutic Potential

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Compound of Interest

Compound Name: Coniel

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Introduction

Benidipine, a third-generation dihydropyridine (DHP) calcium channel blocker, is a potent antihypertensive agent marketed under the brand name **Coniel®**. Its unique pharmacological profile, characterized by the blockade of L-, N-, and T-type voltage-gated calcium channels, sets it apart from other drugs in its class and contributes to its renal and cardioprotective effects.^{[1][2]} This technical guide provides an in-depth review of the literature on benidipine and its analogues, focusing on their synthesis, quantitative structure-activity relationships (QSAR), and the experimental methodologies used to evaluate their biological activity. The information is presented to facilitate further research and development in this important class of therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for benidipine and a selection of its analogues, providing insights into their potency and selectivity as calcium channel blockers.

Table 1: Calcium Channel Binding Affinity of Benidipine and its Isomers

Compound	Receptor/Ligand	Tissue	Ki (nmol/l)
Benidipine (KW-3049)	3H-nitrendipine	Rat myocardium	0.13
S-S-(+)-isomer	3H-nitrendipine	Rat myocardium	-
R-R-(-)-isomer	3H-nitrendipine	Rat myocardium	-
S-R-(-)-isomer	3H-nitrendipine	Rat myocardium	-
R-S-(+)-isomer	3H-nitrendipine	Rat myocardium	-

Note: A study showed the S-S-(+)isomer was 12 times more potent than the R-R-(-)isomer on a Ki basis.[3]

Table 2: Inhibitory Concentration (IC50) of Benidipine and Other Dihydropyridines on Calcium Current and P-glycoprotein Transport

Compound	Assay	Cell/Tissue Type	IC50
Benidipine	Peak I _{Ca} at +10 mV	Guinea-pig ventricular cells	2.7 nM[2]
Nifedipine	Peak I _{Ca} at +10 mV	Guinea-pig ventricular cells	63.1 nM[2]
Benidipine	[3H]daunorubicin transport	LLC-GA5-COL150 cells (P-gp overexpressed)	9.5 μM[4]
Manidipine	[3H]daunorubicin transport	LLC-GA5-COL150 cells (P-gp overexpressed)	4.6 μM[4]
Barnidipine	[3H]daunorubicin transport	LLC-GA5-COL150 cells (P-gp overexpressed)	8.6 μM[4]
Nicardipine	[3H]daunorubicin transport	LLC-GA5-COL150 cells (P-gp overexpressed)	17.5 μM[4]
Amlodipine	[3H]daunorubicin transport	LLC-GA5-COL150 cells (P-gp overexpressed)	22.0 μM[4]
SQ 32,547	Depolarization-induced contraction	Rat aorta	5.5 nM[2]
SQ 32,926	Depolarization-induced contraction	Rat aorta	8.1 nM[2]
Nifedipine	Depolarization-induced contraction	Rat aorta	2.9 nM[2]

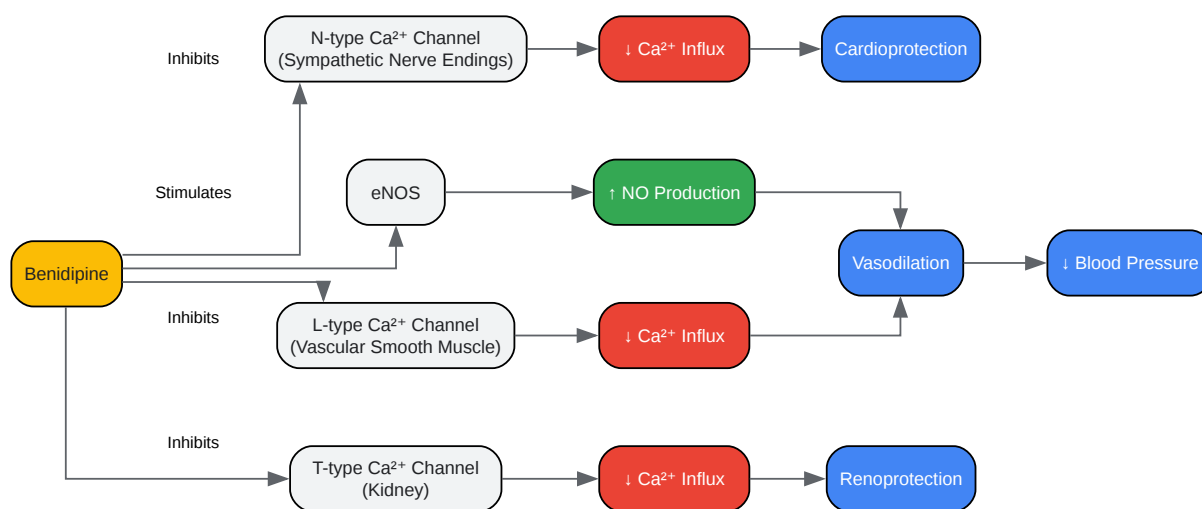
Table 3: Half-maximal Effective Concentration (EC50) of Benidipine

Compound	Effect	Tissue	EC50 (nM)
Benidipine	Inhibition of contractility	Distal caprine ureter	54.68[5]

Mechanism of Action and Signaling Pathways

Benidipine exerts its primary therapeutic effects through the blockade of voltage-gated calcium channels. By inhibiting L-type calcium channels in vascular smooth muscle, it induces vasodilation and reduces blood pressure.[6] Its additional blockade of N-type calcium channels in sympathetic nerve endings is thought to contribute to its cardioprotective effects by reducing tachycardia, while T-type calcium channel blockade in the kidneys may be responsible for its renal protective actions.[1][2]

Furthermore, benidipine has been shown to stimulate the production of nitric oxide (NO) by endothelial cells.[1][7] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. The enhanced NO production contributes to the vasorelaxant and anti-atherosclerotic properties of benidipine.



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Caption: Signaling pathway of benidipine's mechanism of action.

Synthesis of Benidipine and its Analogues

The synthesis of benidipine and its analogues generally follows the Hantzsch dihydropyridine synthesis. A common synthetic route for benidipine hydrochloride is outlined in the literature.^[4] The process typically involves the condensation of a substituted benzaldehyde with a β -ketoester and an enamine.

Caption: General workflow for the synthesis of benidipine.

Experimental Protocols

Calcium Channel Binding Assay

Objective: To determine the binding affinity of test compounds to calcium channels.

Methodology:

- **Membrane Preparation:** A particulate fraction of rat brain or myocardium is prepared by homogenization and centrifugation.^[8]
- **Binding Reaction:** The membrane preparation is incubated with a radiolabeled dihydropyridine ligand (e.g., [³H]nitrendipine) and varying concentrations of the test compound in a suitable buffer.
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.^[8]

Aortic Ring Vasodilation Assay

Objective: To assess the vasodilatory effects of test compounds on isolated arterial segments.

Methodology:

- **Tissue Preparation:** The thoracic aorta is excised from a rat or rabbit, cleaned of adhering tissue, and cut into rings of approximately 2-3 mm in width.[\[9\]](#)
- **Mounting:** The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
- **Contraction:** The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
- **Drug Administration:** Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
- **Data Analysis:** The relaxation response is measured as the percentage decrease in the pre-contraction tension. The concentration of the test compound that produces 50% of the maximal relaxation (EC₅₀) is determined.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the effect of test compounds on the production of nitric oxide from endothelial cells.

Methodology:

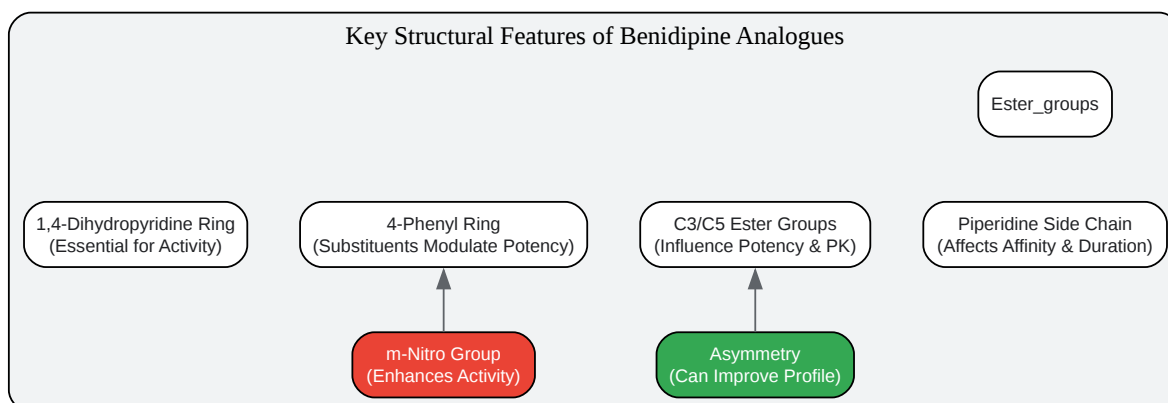
- **Cell Culture:** Human umbilical vein endothelial cells (HUVECs) are cultured under standard conditions.
- **Treatment:** The cells are treated with varying concentrations of the test compound for a specified period.
- **Nitrite/Nitrate Measurement:** The production of NO is indirectly quantified by measuring the accumulation of its stable metabolites, nitrite and nitrate, in the cell culture supernatant using the Griess reagent.[\[1\]](#)[\[7\]](#)

- **Data Analysis:** The change in nitrite/nitrate concentration in the presence of the test compound compared to the control is determined to assess the effect on NOS activity.

Structure-Activity Relationship (SAR) of Benidipine Analogues

The biological activity of dihydropyridine calcium channel blockers is highly dependent on their chemical structure. Key structural features that influence the activity of benidipine and its analogues include:

- **The 1,4-Dihydropyridine Ring:** This core structure is essential for activity.
- **The Phenyl Ring at the 4-position:** The presence and substitution pattern on this ring are critical. Electron-withdrawing groups, such as the nitro group in benidipine, generally enhance activity.
- **Ester Groups at the 3- and 5-positions:** The nature of these ester groups influences the potency and pharmacokinetic properties of the molecule. Asymmetrical esters, as seen in benidipine, can lead to improved profiles.
- **The Piperidine Side Chain:** The N-benzyl-3-piperidinyl ester moiety in benidipine contributes to its high affinity and long duration of action. Modifications to this side chain can significantly alter the pharmacological properties.



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Caption: Logical relationships in the SAR of benidipine analogues.

Conclusion

Benidipine and its analogues represent a clinically important class of cardiovascular drugs with a unique and beneficial pharmacological profile. This guide has provided a comprehensive overview of the current literature, including quantitative data, experimental protocols, and an analysis of the structure-activity relationships. The detailed information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel dihydropyridine derivatives with improved therapeutic properties. Further investigation into the diverse biological activities of these compounds holds promise for the development of new treatments for a range of cardiovascular and related disorders.

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